
N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide est un composé organique complexe qui appartient à la classe des acétamides. Ce composé se caractérise par sa structure unique, qui comprend un groupe chloro-nitrophényle, un groupe cyano-phényl-pyridinyle et une partie thioacétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle pyridine : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle pyridine.
Introduction des groupes cyano et phényl : Cela peut être réalisé par des réactions de substitution nucléophile.
Attachement du groupe chloro-nitrophényl : Cette étape implique souvent une substitution aromatique électrophile.
Formation de la partie thioacétamide : Cela peut être fait par la réaction d’un thioester approprié avec une amine.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliquent généralement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela comprend souvent l’utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et des techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes nitro ou pour réduire les doubles liaisons.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être réalisées sur ce composé pour introduire de nouveaux substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou l’hydrogène gazeux (H₂) en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme l’hydrure de sodium (NaH) pour la substitution nucléophile ou l’acide sulfurique (H₂SO₄) pour la substitution électrophile sont couramment utilisés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner un sulfoxyde ou une sulfone, tandis que la réduction peut produire une amine ou un cycle aromatique réduit.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou inhibiteur dans des dosages biochimiques.
Médecine : Investigated pour ses propriétés thérapeutiques potentielles, telles que les activités anticancéreuses ou anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action du N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, le blocage des interactions récepteur-ligand ou l’altération des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide : peut être comparé à d’autres dérivés d’acétamide, tels que :
Unicité
L’unicité du N-(2-chloro-4-nitrophényl)-2-((3-cyano-6-phényl-4-(p-tolyl)pyridin-2-yl)thio)acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C27H19ClN4O3S |
|---|---|
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-25(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-24-12-11-20(32(34)35)13-23(24)28/h2-14H,16H2,1H3,(H,30,33) |
Clé InChI |
CIXHUURPBVOHHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



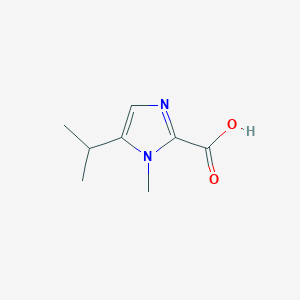
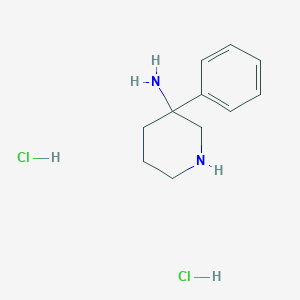

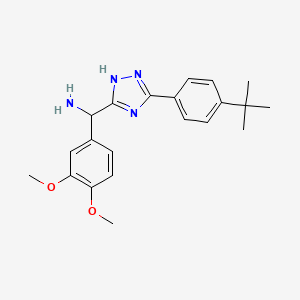
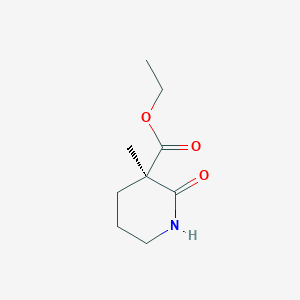
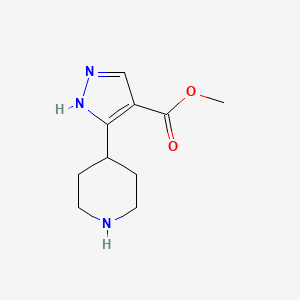
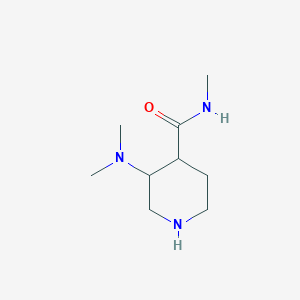
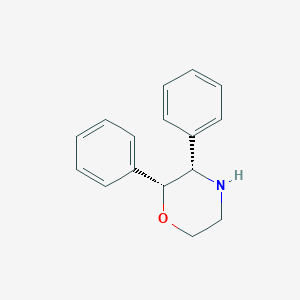
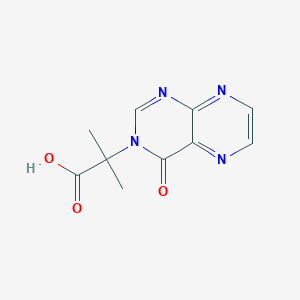
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B11777475.png)
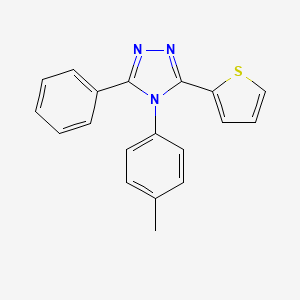
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)
